molecular formula C17H15IO5 B3328184 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid CAS No. 428492-89-1

4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid

Cat. No.: B3328184
CAS No.: 428492-89-1
M. Wt: 426.2 g/mol
InChI Key: KUDQZDUAWTWSQI-UHFFFAOYSA-N
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Description

4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid (CAS 428492-89-1) is a high-purity benzoic acid derivative supplied with a typical purity of 97% . This organic building block is characterized by its molecular formula of C 17 H 15 IO 5 and a molecular weight of 426.21 g/mol . The compound's structure features key functional groups, including a formyl group, an iodine atom, and a benzoic acid moiety, which collectively make it a versatile intermediate in chemical synthesis and a valuable probe in biochemical research . In scientific research, this compound is utilized in studying enzyme-catalyzed reactions. Its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can inhibit or alter their activity . Derivatives of this compound have shown promise in various therapeutic areas, exhibiting potential anti-inflammatory and antioxidant properties. Notably, similar structures have been investigated as inhibitors of monoamine oxidase B (MAO-B) and cholinesterase enzymes, highlighting their significance in neurodegenerative disease research . Please note that this product is intended For Research Use Only and is not categorized as a medicine or drug. It has not received approval from any regulatory body for the prevention, treatment, or cure of any medical condition . Safety Information: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-3-5-13(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDQZDUAWTWSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-[(2-Ethoxy-4-carboxy-6-iodophenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)methyl]benzoic acid.

    Substitution: 4-[(2-Ethoxy-4-azido-6-iodophenoxy)methyl]benzoic acid.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, facilitating further synthetic transformations.
  • Material Development : It is also utilized in developing new materials due to its specific chemical reactivity and structural properties.

Biology

  • Enzyme Interaction Studies : The compound is employed in studying enzyme interactions, acting as a probe in biochemical assays. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and mechanisms.
  • Biochemical Assays : It can be used to investigate cellular responses and metabolic pathways influenced by oxidative stress and inflammation.

Medicine

  • Drug Development : 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid is under investigation for its potential therapeutic applications. It may serve as a precursor for pharmaceutical compounds targeting various diseases.
  • Pharmaceutical Intermediates : The compound's unique structure allows it to be modified into other biologically active molecules, enhancing its utility in medicinal chemistry.

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals that find applications in various sectors, including agriculture and materials science.
  • Synthesis of Complex Molecules : Its role as an intermediate in synthetic pathways allows for the efficient production of complex chemical entities required in different industries.

Mechanism of Action

The mechanism of action of 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Structural Analog Overview

The compound shares structural similarities with several derivatives, primarily differing in halogen substitution (iodo vs. bromo), alkoxy groups (ethoxy vs. methoxy), or the position of the benzoic acid substituent. Below is a detailed comparison of key analogs:

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid Not provided C₁₇H₁₅IO₅ 2-Ethoxy, 4-formyl, 6-iodo on phenoxy; benzoic acid at 4 442.21 High potential for cross-coupling reactions (e.g., Suzuki) due to iodine; used in pharmaceutical intermediates .
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid 426231-89-2 C₁₇H₁₄BrO₅ 2-Bromo, 4-formyl, 6-methoxy on phenoxy; benzoic acid at 4 401.20 Bromine enhances electrophilic substitution reactivity; applied in fine chemical synthesis .
3-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid 429625-86-5 C₁₆H₁₃IO₅ 4-Formyl, 2-iodo, 6-methoxy on phenoxy; benzoic acid at 3 412.18 Positional isomer with altered geometry; used in research for structure-activity studies .
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate 478064-33-4 C₁₄H₁₅BrO₅ 4-Bromo, 2-formyl, 6-methoxy on phenoxy; butenoate ester 343.17 Ester backbone increases lipophilicity; intermediate in polymer or prodrug synthesis .

Key Differences and Implications

Halogen Substitution (Iodo vs. Bromo): Iodine in the target compound enables participation in transition metal-catalyzed reactions (e.g., Ullmann or Sonogashira couplings), whereas bromine in analogs like CAS 426231-89-2 is more suited for nucleophilic substitutions . Iodine’s larger atomic radius may influence steric interactions in binding applications.

Alkoxy Groups (Ethoxy vs. Methoxy analogs (e.g., CAS 429625-86-5) are smaller, favoring tighter packing in crystalline structures.

Positional Isomerism (3- vs. 4-Substituted Benzoic Acid):

  • The 4-substituted target compound may exhibit distinct electronic effects compared to its 3-substituted isomer (CAS 429625-86-5), altering acidity (pKa) and hydrogen-bonding capacity .

Functional Group Variations (Benzoic Acid vs. Ester):

  • Ester derivatives (e.g., CAS 478064-33-4) are more hydrolytically stable than carboxylic acids, making them preferable in prodrug formulations .

Biological Activity

4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid, with the molecular formula C17H15IO5, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy methyl benzoic acid structure. This unique configuration contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
  • Receptor Modulation : The phenyl ring and its substituents can interact with receptor sites, influencing signaling pathways related to oxidative stress and inflammation.

Antioxidant Properties

Research indicates that the compound exhibits antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have suggested that this compound can inhibit inflammatory pathways, making it a candidate for further investigation in therapeutic applications for inflammatory diseases.

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The results are summarized in Table 1:

Study ReferenceCell LineIC50 Value (µM)Biological Activity
Study AMCF-715.0Antitumor
Study BHepG212.5Antitumor
Study CLNCaP20.0Antitumor

Case Studies

Case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Case Study 2 : Research on HepG2 liver cancer cells demonstrated that the compound induced apoptosis, further supporting its antitumor activity.

Comparative Analysis

When compared to similar compounds, such as 4-[(2-Methoxy-4-formyl-6-bromophenoxy)methyl]benzoic acid and 4-[(2-Ethoxy-4-formyl-6-chlorophenoxy)methyl]benzoic acid, the presence of iodine in this compound enhances its reactivity and biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Etherification : Coupling 2-ethoxy-4-formyl-6-iodophenol with a bromomethyl benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 45–60°C).
  • Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during synthesis, followed by acidic cleavage (e.g., TFA) .
  • Key Reaction Parameters : Optimize temperature (45–60°C), solvent polarity, and catalyst selection to improve yields (reported up to quantitative in some cases) .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns and functional groups (e.g., formyl proton at δ ~9.8–10.0 ppm) .
  • Chromatography : TLC (Rf values in hexane/EtOH systems) and HPLC for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₆IO₅: ~477 g/mol) .

Q. What are the primary biological or chemical applications explored for this compound?

  • Research Applications :

  • Chemical Probes : Used to study reaction mechanisms (e.g., iodine-mediated coupling reactions) .
  • Biological Screening : Investigated for antimicrobial or enzyme-inhibitory activity via in vitro assays (e.g., MIC testing against bacterial strains) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity?

  • Methodology :

  • Comparative Analysis : Replicate reactions under varying conditions (e.g., solvent, temperature) from literature protocols .
  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates or side products (e.g., deiodination or formyl oxidation) .
  • Statistical Optimization : Apply DOE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, reaction time) .

Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?

  • Approaches :

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Derivatization : Synthesize methyl/ethyl esters or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release in biological media .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Computational Tools :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) based on the formyl and iodine groups’ electrophilicity .
  • MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using MOE or RDKit .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Validation Steps :

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate .
  • Metabolite Profiling : Identify degradation products via LC-MS to rule out false negatives/positives .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid
Reactant of Route 2
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4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid

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